molecular formula C13H11ClN2O B3018334 (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-24-0

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No. B3018334
CAS RN: 939893-24-0
M. Wt: 246.69
InChI Key: SCMOVZPJXDYZQE-SXGWCWSVSA-N
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Description

The compound "(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of similar organic structures. The first paper describes a multicomponent synthesis of 5-aminooxazole and its subsequent reaction to form pyrrolo[3,4-b]pyridin-5-one, which involves a domino sequence that could be related to the synthesis of the compound . The second paper reports on the synthesis of thermally stable salts derived from L-proline, which is an α-amino acid, and their chlorination to form [MCl6]− salts . These processes are significant in organic synthesis and could provide insights into the synthesis and stability of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multicomponent reactions, as described in the first paper. The synthesis of 5-aminooxazole from aldehyde, amine, and alpha-isocyanoacetamide demonstrates a method that could potentially be adapted for the synthesis of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate . The use of ammonium chloride to accelerate oxazole formation suggests that ammonium salts play a crucial role in the synthesis of nitrogen-containing heterocycles, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is not directly analyzed in the provided papers, the second paper does discuss the X-ray structures of α-ammonium-acylchloride salts . This information is valuable as it provides a basis for understanding how similar compounds might crystallize and what their molecular conformations could be in the solid state.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate. However, the described reactions in the first paper, such as the acylation and IMDA (intramolecular Diels-Alder) reaction, are important for constructing nitrogen-containing heterocycles . These reactions could be relevant to the chemical behavior of similar compounds, including potential reactions involving chlorobenzyl groups and pyridinylmethylidene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. Nonetheless, the second paper's mention of the thermal stability of [MCl6]− salts up to 80 °C provides a reference point for the stability of chlorinated organic compounds . This information could be extrapolated to hypothesize about the thermal stability of (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, as well as its solubility and behavior in organic solvents.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOVZPJXDYZQE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

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